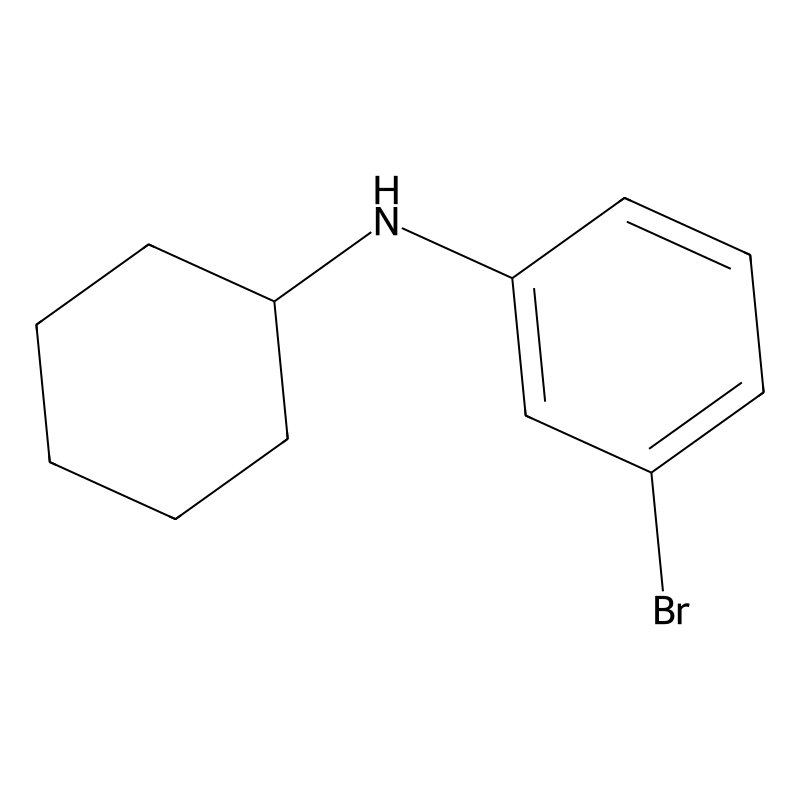

3-bromo-N-cyclohexylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Bioactive Heterocyclic Scaffolds

Scientific Field: Organic Chemistry

Summary of the Application: 3-bromo-N-cyclohexylaniline is a key structural component in the synthesis of various bioactive heterocyclic scaffolds.

Results or Outcomes: The compounds synthesized using 3-bromo-N-cyclohexylaniline have shown promising results as inhibitors of type 2 diabetes mellitus.

Analytical Applications

Scientific Field: Analytical Chemistry

Summary of the Application: 3-bromo-N-cyclohexylaniline has been used in the analysis of an emerging contaminant, perfluorinated substances.

Results or Outcomes: The chemosensors based on 3-bromo-N-cyclohexylaniline have been used successfully to detect different bioactive elements and various environmental pollutants.

3-bromo-N-cyclohexylaniline is an organic compound characterized by the presence of a bromine atom attached to a cyclohexyl group and an aniline moiety. Its molecular formula is , and it has a molecular weight of approximately 254.17 g/mol. The compound features a brominated phenyl ring (aniline) linked to a cyclohexyl group, which influences its physical and chemical properties, making it relevant in various

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

- Reduction Reactions: The bromine substituent can be reduced to yield the corresponding amine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Depending on the reaction conditions, the compound may also undergo oxidation, potentially forming quinone derivatives or other oxidized products.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

While specific biological activities of 3-bromo-N-cyclohexylaniline are not extensively documented, compounds with similar structures often exhibit significant interactions with biological targets. The presence of the bromine atom and the aniline group may contribute to its ability to interact with enzymes or receptors, potentially leading to inhibition or modulation of biological processes. Further studies would be necessary to elucidate its specific biological effects.

The synthesis of 3-bromo-N-cyclohexylaniline can typically involve the following steps:

- Bromination: The aniline derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.

- Formation of Cyclohexyl Group: A cyclohexyl group can be introduced through nucleophilic substitution or coupling reactions involving cyclohexyl halides and the aniline derivative.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity.

These synthetic routes allow for the efficient preparation of 3-bromo-N-cyclohexylaniline for research and industrial applications.

3-bromo-N-cyclohexylaniline finds applications in various fields, including:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Material Science: The compound could be utilized in developing polymers or materials with specific properties due to its unique structure.

- Chemical Research: It serves as a reagent in organic synthesis, particularly in studies involving nucleophilic substitutions and functional group transformations.

Interaction studies involving 3-bromo-N-cyclohexylaniline would typically focus on its binding affinity with specific enzymes or receptors, assessing how its structural components influence these interactions. Such studies can provide insights into its potential therapeutic applications or mechanisms of action within biological systems.

Several compounds share structural similarities with 3-bromo-N-cyclohexylaniline, including:

- N-cyclohexylaniline: Lacks the bromine substituent but shares the cyclohexyl and aniline groups, influencing solubility and reactivity.

- 4-bromoaniline: Contains a bromine atom on the para position relative to the amino group, affecting its reactivity compared to 3-bromo-N-cyclohexylaniline.

- Benzylamine derivatives: These compounds may exhibit different reactivity profiles due to variations in their substituents but share similar amine functionalities.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 3-bromo-N-cyclohexylaniline | Brominated cyclohexyl-aniline derivative | Versatile in substitutions due to bromine |

| N-cyclohexylaniline | Cyclohexyl group without bromination | Different reactivity profile |

| 4-bromoaniline | Bromine at para position | Affects electronic distribution differently |

| Benzylamine derivatives | Varying substituents on benzene ring | Diverse applications in pharmaceuticals |

This comparison highlights how variations in substituents can lead to diverse chemical behaviors and applications within similar classes of compounds.